Product packaging for 2-amino-N-methylpyridine-4-sulfonamide(Cat. No.:)

2-amino-N-methylpyridine-4-sulfonamide

Cat. No.: B13547259
M. Wt: 187.22 g/mol
InChI Key: HTOJDXQJCVTUKY-UHFFFAOYSA-N
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Description

2-Amino-N-methylpyridine-4-sulfonamide is a synthetic organic compound featuring a pyridine ring system coupled with a sulfonamide functional group. This structure is of significant interest in medicinal chemistry and chemical biology research, particularly in the development of novel therapeutic agents. Sulfonamides are a historically important class of compounds known for their broad pharmacological activities. They function primarily as antimicrobial agents by competitively inhibiting the bacterial enzyme dihydropteroate synthase, a key component in the folic acid synthesis pathway . This mechanism allows them to act as bacteriostatic agents against a range of Gram-positive and Gram-negative organisms. Beyond their antibacterial properties, sulfonamide derivatives are extensively investigated for a wide spectrum of other biological activities, including antitumor, antiviral, anti-inflammatory, and antithyroid actions . The specific substitution pattern on the pyridine ring and the sulfonamide nitrogen in this compound makes it a valuable intermediate or precursor for further chemical exploration. Researchers utilize such scaffolds in structure-activity relationship (SAR) studies, the synthesis of metal complexes to enhance bioactivity, and in molecular docking studies to investigate interactions with biological targets like enzymes . The compound's properties also make it a candidate for use in materials science, particularly in the development of fluorophores and optoelectronic materials, given the photophysical characteristics often exhibited by heterocyclic sulfonamides . This product is intended For Research Use Only (RUO) and is not meant for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9N3O2S B13547259 2-amino-N-methylpyridine-4-sulfonamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H9N3O2S

Molecular Weight

187.22 g/mol

IUPAC Name

2-amino-N-methylpyridine-4-sulfonamide

InChI

InChI=1S/C6H9N3O2S/c1-8-12(10,11)5-2-3-9-6(7)4-5/h2-4,8H,1H3,(H2,7,9)

InChI Key

HTOJDXQJCVTUKY-UHFFFAOYSA-N

Canonical SMILES

CNS(=O)(=O)C1=CC(=NC=C1)N

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 2 Amino N Methylpyridine 4 Sulfonamide

Retrosynthetic Analysis and Strategic Disconnections for the Target Compound

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. For 2-amino-N-methylpyridine-4-sulfonamide, two primary disconnections are strategically considered.

Figure 1: Retrosynthetic Analysis of this compound

S-N Bond Disconnection : The most direct approach involves disconnecting the bond between the sulfur atom and the nitrogen of the methylamino group. This leads to two key precursors: a pyridine (B92270) ring bearing a sulfonyl halide group at the 4-position, such as 2-aminopyridine-4-sulfonyl chloride , and methylamine (B109427) . This is the most common and convergent strategy for sulfonamide synthesis. rsc.org

C-S Bond Disconnection : A second strategic cut is the carbon-sulfur bond between the pyridine ring and the sulfonyl group. This approach leads to a functionalized aminopyridine derivative, such as 2-amino-4-chloropyridine (B16104) , which can then be coupled with a suitable sulfur dioxide surrogate or undergo sulfonation to build the sulfonamide moiety.

This analysis suggests that the synthesis hinges on the effective formation of the sulfonamide bond and the preparation of a suitably functionalized 2-aminopyridine (B139424) intermediate.

Foundational Approaches for Sulfonamide Bond Formation

The construction of the S-N bond is the pivotal step in synthesizing sulfonamides. Several methodologies have been developed, ranging from classical condensation reactions to modern catalytic coupling processes.

The reaction between a sulfonyl chloride and an amine is the most traditional and widely employed method for preparing sulfonamides. rsc.orgnih.gov This reaction typically involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, with the subsequent elimination of hydrogen chloride (HCl).

The synthesis of this compound via this route would involve reacting 2-aminopyridine-4-sulfonyl chloride with methylamine. A base, such as pyridine or triethylamine, is generally required to neutralize the HCl byproduct. researchgate.net The reaction can also be performed with N-silylated amines, such as N-(trimethylsilyl)methylamine, which drives the reaction forward by forming a stable trimethylsilyl (B98337) chloride byproduct. nih.gov

Table 1: Comparison of Sulfonyl Halide-Amine Condensation Methods

MethodReagentsBase/ConditionsAdvantagesDisadvantages
Classical Sulfonyl Chloride, AminePyridine, TriethylamineHigh yields, well-establishedRequires stoichiometric base, generates salt waste
Silylamine Sulfonyl Chloride, N-SilylamineOften solvent-free, refluxNo external base needed, clean reactionSilylamines can be moisture-sensitive
Aqueous Sulfonyl Chloride, AmineNaOH (dynamic pH control)Environmentally benign, simple workupNot suitable for all substrates

Modern synthetic chemistry has introduced catalytic methods for S-N bond formation that offer alternatives to the classical sulfonyl chloride route. These often provide greater functional group tolerance and milder reaction conditions.

Palladium-Catalyzed Coupling : One-pot procedures have been developed that utilize palladium catalysts to couple aryl halides (or triflates) with a sulfur dioxide source, such as DABSO (the adduct of DABCO and SO₂), followed by in-situ reaction with an amine in the presence of an oxidant like bleach (NaOCl). organic-chemistry.org This would allow for the synthesis of the target sulfonamide directly from a precursor like 2-amino-4-iodopyridine.

Metal-Free Approaches : A one-pot, three-component reaction involving nitroarenes, (hetero)arylboronic acids, and potassium pyrosulfite can lead to sulfonamides through sequential C-S and S-N coupling without a metal catalyst. researchgate.net

These methods represent advanced strategies that can circumvent the need to isolate potentially unstable sulfonyl chloride intermediates. thieme-connect.com

Increasing environmental awareness has driven the development of more sustainable synthetic methods.

Aqueous Media : Sulfonamide synthesis can be performed efficiently in water. rsc.org By using dynamic pH control with an aqueous base like sodium hydroxide (B78521), the reaction between an arylsulfonyl chloride and an amine can proceed in high yield using equimolar amounts of reactants, eliminating the need for organic bases and simplifying product isolation to simple filtration after acidification. rsc.org

Mechanochemical Approaches : Mechanosynthesis, which involves reactions in the solid state induced by mechanical force (ball milling), offers a solvent-free route to sulfonamides. rsc.org A one-pot, two-step mechanochemical process can be used, starting from disulfides which are oxidized and chlorinated in-situ using solid sodium hypochlorite (B82951) (NaOCl·5H₂O), followed by amination. This approach is cost-effective and environmentally friendly. rsc.org

Synthesis of Key Precursors and Intermediates

The successful synthesis of this compound is critically dependent on the availability of a functionalized 2-aminopyridine core. The primary challenge is the introduction of a sulfur-based functional group at the 4-position of the 2-aminopyridine ring.

The key intermediate for the most direct synthetic route is 2-aminopyridine-4-sulfonyl chloride or its precursor, 2-aminopyridine-4-sulfonic acid . nih.gov An alternative strategy involves starting with a pre-functionalized pyridine, such as 2-amino-4-chloropyridine , and subsequently introducing the sulfonyl group.

Synthesis of 2-Amino-4-chloropyridine : This compound is a versatile intermediate. An efficient large-scale synthesis has been developed starting from picolinic acid hydrochloride. tandfonline.com The process involves chlorination with thionyl chloride to yield methyl 4-chloropicolinate, followed by reaction with hydrazine, diazotization with sodium nitrite (B80452), and a subsequent Curtius rearrangement to afford 2-amino-4-chloropyridine in good yield. tandfonline.comchemicalbook.com This chloro-derivative can then be used in palladium-catalyzed sulfonation reactions.

Synthesis of 2-Amino-4-methylpyridine (B118599) : While not a direct precursor to the 4-sulfonamide, methods for its synthesis illustrate strategies for functionalizing the pyridine ring. nih.gov One patented method starts from ethyl 2-(4-methylfuran) formate, which undergoes ring expansion, chlorination, and dechlorination to produce the target compound, avoiding common byproducts. google.com Direct sulfonation of 2-amino-4-methylpyridine would be challenging due to the directing effects of the substituents and the harsh conditions typically required.

Table 2: Overview of Precursor Synthesis Strategies

PrecursorStarting MaterialKey StepsReference
2-Amino-4-chloropyridine Picolinic acid hydrochlorideChlorination, Hydrazinolysis, Curtius Rearrangement tandfonline.comsemanticscholar.org
2-Amino-4-methylpyridine Ethyl 2-(4-methylfuran) formateRing expansion, Hydroxyl chlorination, Dechlorination google.com
2-Aminopyridine-4-sulfonic acid 2-AminopyridineDirect sulfonation (e.g., with oleum)(General Method)

The conversion of 2-aminopyridine-4-sulfonic acid to the corresponding sulfonyl chloride can be achieved using standard reagents like thionyl chloride or phosphorus pentachloride, providing the final precursor needed for condensation with methylamine.

Preparation of Substituted Sulfonyl Chlorides

Substituted sulfonyl chlorides are pivotal intermediates in the synthesis of sulfonamides and related compounds. Their preparation can be accomplished through several synthetic routes, primarily involving the chlorination of sulfonic acids or the oxidative chlorination of various sulfur-containing precursors. The choice of method often depends on the stability of the starting material and the desired substitution pattern on the resulting sulfonyl chloride.

One of the most traditional and widely used methods is the reaction of sulfonic acids or their salts with chlorinating agents. A variety of reagents can be employed for this transformation, including phosphorus pentachloride (PCl₅), phosphorus oxychloride (POCl₃), and thionyl chloride (SOCl₂), often in the presence of a catalyst like dimethylformamide (DMF). nih.govmdpi.com More contemporary and milder methods have also been developed. For instance, 2,4,6-trichloro-1,3,5-triazine (TCT) has been utilized as an effective chlorinating agent for converting sulfonic acids to sulfonyl chlorides under neutral conditions. nih.gov Another novel approach employs 1,3,5-triazo-2,4,6-triphosphorine-2,2,4,4,6,6-hexachloride (TAPC) as a cost-effective and efficient chlorinating agent under solvent-free conditions, offering high yields and short reaction times. researchgate.netresearchgate.net

Oxidative chlorination provides an alternative pathway, starting from compounds with sulfur in a lower oxidation state, such as thiols, disulfides, or their derivatives. nih.gov This transformation can be achieved using various oxidizing systems. A combination of N-chlorosuccinimide (NCS) with tetrabutylammonium (B224687) chloride and water allows for the in situ preparation of sulfonyl chlorides from thiols. researchgate.net Other effective systems include the use of hydrogen peroxide in conjunction with thionyl chloride or zirconium tetrachloride, which facilitates the direct conversion of thiols and disulfides to their corresponding sulfonyl chlorides under mild conditions. researchgate.net A clean and environmentally friendly method involves the bleach-mediated oxidative chlorination of S-alkyl isothiourea salts. tandfonline.com

Furthermore, direct chlorosulfonation of aromatic compounds using chlorosulfonic acid (ClSO₃H) is a common industrial method for producing aryl sulfonyl chlorides. sciencepublishinggroup.comtandfonline.com This reaction is an electrophilic aromatic substitution where the regioselectivity is governed by the existing substituents on the aromatic ring. To suppress the formation of sulfone byproducts, inhibitors such as sulfamic acid may be added as catalysts. tandfonline.com

A summary of common methods for the preparation of sulfonyl chlorides is presented in the table below.

Starting MaterialReagent(s)Key FeaturesReference(s)
Sulfonic Acids / SaltsPCl₅, POCl₃, SOCl₂/DMFClassical, widely used methods. nih.govmdpi.com
Sulfonic Acids2,4,6-trichloro-1,3,5-triazine (TCT)Mild, neutral conditions. nih.gov
Sulfonic AcidsTAPCSolvent-free, high efficiency, cost-effective. researchgate.netresearchgate.net
Thiols, Disulfides, ThioacetatesAqueous Chlorine (Cl₂)Typical oxidative chlorination; hazardous reagent. nih.govresearchgate.net
S-Alkyl Isothiourea SaltsBleach (e.g., NaClO)Environmentally friendly, high yields. tandfonline.com
Thiols, DisulfidesH₂O₂ / ZrCl₄ or H₂O₂ / SOCl₂Mild conditions, short reaction times. researchgate.net
Aromatic CompoundsChlorosulfonic Acid (ClSO₃H)Direct electrophilic substitution for aryl sulfonyl chlorides. sciencepublishinggroup.comtandfonline.com
Sulfonyl HydrazidesN-Chlorosuccinimide (NCS)Mild conversion from stable precursors. ijsr.net

Derivatization and Chemical Modification Strategies for this compound

The structure of this compound features multiple reactive sites, including the 2-amino group, the sulfonamide nitrogen, and the pyridine ring itself. These sites allow for a variety of derivatization and chemical modification strategies to be employed, leading to the synthesis of a diverse library of analogues.

N-Alkylation and N-Aralkylation Reactions

N-alkylation and N-aralkylation of this compound present a challenge in regioselectivity due to the presence of three nitrogen atoms: the pyridine ring nitrogen, the exocyclic 2-amino nitrogen, and the sulfonamide nitrogen. The outcome of the alkylation is highly dependent on the reaction conditions and the nature of the alkylating agent.

Generally, the exocyclic 2-amino group is the most nucleophilic site and is preferentially alkylated. Direct N-alkylation of aminopyridines with alkyl halides can be inefficient and may lead to mixtures of products, including quaternization of the pyridine nitrogen. researchgate.net More effective methods for the monoalkylation of the amino group include reductive amination using aldehydes or the use of carboxylic acids in the presence of a reducing agent like sodium borohydride. researchgate.net Palladium-catalyzed N-alkylation of 2-aminopyridine with benzyl (B1604629) alcohols, employing a "borrowing hydrogen" strategy, has been shown to be highly selective for the amino group, with no alkylation of the pyridine nitrogen detected. researchgate.net

The sulfonamide nitrogen in this compound is a secondary amide and is generally less nucleophilic than the primary 2-amino group, especially due to the strong electron-withdrawing effect of the sulfonyl group. However, N-alkylation of sulfonamides is a well-established transformation. Common methods include reaction with alkyl halides in the presence of a base. researchgate.net More advanced catalytic systems, often employing transition metals like iron, iridium, or manganese, facilitate the N-alkylation of sulfonamides using alcohols as the alkylating agents, which is an environmentally benign approach that produces water as the only byproduct. mdpi.comresearchgate.nettandfonline.com

Alkylation of the pyridine ring nitrogen is also possible, leading to the formation of a pyridinium (B92312) salt. This reaction typically occurs with reactive alkylating agents, and the propensity for this pathway can be influenced by the steric and electronic environment of the ring. researchgate.net For this compound, the primary site of alkylation is expected to be the 2-amino group under most conditions, followed by the sulfonamide nitrogen, with pyridine N-alkylation being less favored unless specific conditions are employed to promote it.

Reaction TypePotential SiteReagents & ConditionsExpected OutcomeReference(s)
N-Alkylation2-Amino GroupAlkyl halides, base; Reductive amination (aldehydes, NaBH₄); Alcohols, transition metal catalyst (Pd, Ru)Generally the preferred site for mono-alkylation. researchgate.netresearchgate.net
N-AlkylationSulfonamide NitrogenAlkyl halides, strong base; Alcohols, transition metal catalyst (Fe, Ir, Mn)Possible, but generally less favored than the 2-amino group. Requires specific conditions. mdpi.comresearchgate.nettandfonline.com
N-AlkylationPyridine NitrogenReactive alkylating agents (e.g., MeI, alkyl triflates)Formation of a pyridinium salt; less common under standard alkylation conditions for the amino group. researchgate.net
N-Aralkylation2-Amino GroupBenzylic alcohols, Pd catalyst ("borrowing hydrogen")Selective N-aralkylation of the exocyclic amine. researchgate.net

Acylation and Other Amide Formation Reactions

Acylation reactions provide a route to further functionalize the this compound core, typically targeting the nucleophilic nitrogen centers. As with alkylation, regioselectivity is a key consideration. The 2-amino group is significantly more nucleophilic than the N-methylsulfonamide nitrogen. Therefore, acylation with reagents such as acyl chlorides or anhydrides is expected to occur selectively at the 2-amino position to form a new amide linkage.

Standard amide coupling protocols often face challenges with weakly nucleophilic amines like 2-aminopyridines, resulting in variable yields. researchgate.net However, a variety of coupling reagents such as DCC, EDC, HATU, and BOP have been developed to facilitate these transformations. nih.gov An alternative strategy involves the in situ formation of acyl fluorides, which has proven effective for coupling with electron-deficient amines at elevated temperatures. sciencepublishinggroup.com One study reported that using 2-aminopyridine-N-oxides as substrates for dehydrative amide couplings can lead to high and reproducible yields of N-(pyridin-2-yl)amides. researchgate.net

Acylation of the sulfonamide nitrogen is also feasible, though it requires specific conditions. Metal triflates, such as Cu(OTf)₂, can catalyze the acylation of sulfonamides using either carboxylic anhydrides or acyl chlorides. researchgate.net Another effective method utilizes N-acylbenzotriazoles in the presence of a base like sodium hydride to produce N-acylsulfonamides in high yields. mdpi.compvpcollegepatoda.org This method is particularly useful when the corresponding acyl chlorides are unstable or difficult to prepare. mdpi.compvpcollegepatoda.org Given the structure of this compound, acylation would predominantly yield the 2-acylamino derivative. To achieve acylation on the sulfonamide nitrogen, protection of the more reactive 2-amino group would likely be necessary.

Electrophilic and Nucleophilic Substitutions on the Pyridine and Sulfonamide Moieties

The pyridine ring in this compound is subject to both electrophilic and nucleophilic substitution reactions, with the regioselectivity being strongly influenced by the existing substituents.

Electrophilic Substitution: The pyridine ring is inherently electron-deficient compared to benzene (B151609), making electrophilic aromatic substitution (EAS) reactions challenging and requiring harsh conditions. tandfonline.comresearchgate.net The nitrogen heteroatom deactivates the ring towards electrophilic attack. When substitution does occur, it is directed to the 3- and 5-positions, as attack at the 2-, 4-, or 6-positions leads to a destabilized cationic intermediate with a positive charge on the electronegative nitrogen atom. pvpcollegepatoda.orgnih.gov However, the 2-amino group is a strong activating group and directs incoming electrophiles to the ortho and para positions (i.e., the 3- and 5-positions). Conversely, the 4-sulfonamide group is a deactivating, meta-directing group. The combined effect of these two substituents would strongly favor electrophilic attack at the 3- and 5-positions of the pyridine ring. A common strategy to achieve regiospecific substitution is through ortho-lithiation, where a directing group (like a pivaloylamino group) facilitates deprotonation at an adjacent position, followed by quenching with an electrophile. nih.govresearchgate.net

Nucleophilic Substitution: The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SₙAr), particularly at the 2- and 4-positions, which are activated by the ring nitrogen. ijsr.netresearchgate.net For SₙAr to occur, a good leaving group (e.g., a halide) is typically required at one of these positions. In the case of this compound, there are no inherent leaving groups on the ring. However, the 2-amino group itself could potentially be displaced by another nucleophile under specific catalytic conditions, for example, using a ruthenium(II) catalyst to form a transient η⁶-pyridine complex that activates the C-N bond for cleavage. mdpi.comresearchgate.net The Chichibabin reaction is a classic example where pyridine reacts directly with a strong nucleophile like sodium amide (NaNH₂) to introduce an amino group, usually at the 2-position, with the loss of hydride. nih.gov

Reactions at the sulfonamide moiety itself, other than N-alkylation or N-acylation, are less common. The S-N bond can be cleaved under certain reductive or harsh acidic/basic conditions. Additionally, primary sulfonamides can be converted into highly versatile sulfonyl chlorides using activating reagents like pyrylium (B1242799) salts, enabling subsequent reactions with a variety of nucleophiles.

Coordination Chemistry and Metal Complexation of this compound

The molecular structure of this compound contains multiple potential donor atoms, making it an interesting ligand for the formation of metal complexes. The primary coordination sites are the pyridine ring nitrogen, the exocyclic 2-amino nitrogen, and the oxygen atoms of the sulfonamide group. The specific coordination mode depends on the metal ion, the reaction conditions, and the steric and electronic properties of the ligand.

2-Aminopyridine and its derivatives are well-known ligands in coordination chemistry. pvpcollegepatoda.org They can act as monodentate ligands, typically coordinating through the more sterically accessible and Lewis basic pyridine nitrogen atom. pvpcollegepatoda.orgresearchgate.net Bidentate coordination, forming a chelate ring involving both the pyridine nitrogen and the exocyclic amino nitrogen, is also a common binding mode. pvpcollegepatoda.org In some cases, 2-aminopyridine can also act as a bridging ligand, connecting two metal centers. mdpi.com

Sulfonamides are also known to coordinate with metal ions. researchgate.net Coordination can occur through the nitrogen atom of the sulfonamide group (often after deprotonation) or through one or both of the sulfonyl oxygen atoms. nih.gov The combination of the aminopyridine and sulfonamide moieties in one molecule creates a multidentate ligand with several potential chelation modes.

For this compound, several coordination behaviors can be envisioned:

Monodentate Coordination: The ligand could bind to a metal center through the pyridine nitrogen, which is a common mode for aminopyridine-type ligands. pvpcollegepatoda.org

Bidentate N,N'-Chelation: The ligand could form a stable five-membered chelate ring by coordinating through both the pyridine nitrogen and the 2-amino nitrogen. This is a frequently observed mode for 2-aminopyridine derivatives.

Bridging Coordination: The ligand could bridge two metal centers, for instance, using the pyridine nitrogen to coordinate to one metal and the sulfonamide oxygen or nitrogen to another.

Tridentate Coordination: It is conceivable that the ligand could act as a tridentate ligand, involving the pyridine nitrogen, the amino nitrogen, and a sulfonamide oxygen atom, although this might be sterically demanding.

Studies on related heterocyclic sulfonamides have shown that they form stable complexes with a variety of transition metals, including Fe(II), Cu(II), Zn(II), and Co(II). nih.govresearchgate.net Spectroscopic evidence, such as shifts in the IR absorption bands for the S=O and C=N stretching vibrations upon complexation, can help elucidate the coordination mode. sciencepublishinggroup.comresearchgate.net The formation of these metal complexes can significantly alter the biological and pharmacological properties of the parent sulfonamide ligand. researchgate.nettandfonline.com

Unable to Generate Article Due to Lack of Specific Data

Following a comprehensive search for spectroscopic data, it has been determined that there is insufficient publicly available information to generate a scientifically accurate and detailed article on the chemical compound “this compound” as per the specific outline provided.

The instructions required a thorough analysis based on advanced spectroscopic techniques, including:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Proton Nuclear Magnetic Resonance (¹H NMR)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC)

Vibrational Spectroscopy:

Fourier Transform Infrared (FTIR) Spectroscopy

Raman Spectroscopy

While searches were conducted for each of these analytical methods, the resulting data was either for structurally related but distinct compounds (such as 2-amino-4-methylpyridine) or did not provide the specific, in-depth spectral details necessary to fulfill the requirements of the requested article. The strict adherence to the provided outline and the focus solely on "this compound" precludes the use of data from analogous compounds.

Therefore, to ensure the scientific accuracy and integrity of the content, the generation of the article cannot proceed without the specific experimental data for the target compound.

Advanced Spectroscopic and Structural Elucidation of 2 Amino N Methylpyridine 4 Sulfonamide

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns. For a molecule such as 2-amino-N-methylpyridine-4-sulfonamide, various ionization methods can be employed, each providing unique insights into its chemical makeup.

Electron Ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation. This process is highly valuable for structural elucidation as the fragmentation patterns are often reproducible and characteristic of the molecule's structure.

For this compound, the molecular ion (M⁺) peak would be expected, confirming the compound's molecular weight. Key fragmentation pathways for sulfonamides typically involve the cleavage of the S-N bond and the S-C (aromatic) bond. The fragmentation of the pyridine (B92270) ring itself is also anticipated. Common fragmentation patterns for related aromatic sulfonamides often show a loss of SO₂. The presence of the amino and N-methyl groups would also lead to characteristic fragmentation patterns, such as the loss of a methyl radical (•CH₃).

Table 1: Predicted Major Fragment Ions in the EI-MS Spectrum of this compound

Predicted m/z Proposed Fragment Structure/Loss
186 [M]⁺ (Molecular Ion)
171 [M - CH₃]⁺
122 [M - SO₂]⁺
107 [M - SO₂ - CH₃]⁺
92 [C₅H₄N(NH₂)]⁺ (Aminopyridine cation)
78 [C₅H₄N]⁺ (Pyridine cation)

Note: This table is predictive and based on the fragmentation of analogous compounds.

Electrospray Ionization (ESI) is a soft ionization technique that typically results in the formation of protonated molecules [M+H]⁺ with minimal fragmentation. This method is particularly useful for confirming the molecular weight of polar compounds like this compound. In positive ion mode, the basic nitrogen atoms of the pyridine ring and the amino group are readily protonated.

When coupled with tandem mass spectrometry (MS/MS), collision-induced dissociation (CID) of the [M+H]⁺ ion can be performed to induce fragmentation. A common fragmentation pathway for protonated sulfonamides in ESI-MS/MS is the loss of sulfur dioxide (SO₂), a neutral loss of 64 Da. researchgate.net The cleavage of the sulfonamide bond is also a prevalent fragmentation route.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule and its fragments. For this compound (C₆H₉N₃O₂S), HRMS would be able to confirm its exact molecular formula by measuring the mass of the molecular ion to a high degree of precision (typically within 5 ppm). This level of accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Table 2: Theoretical Exact Masses for HRMS Analysis of this compound

Ion Formula Theoretical m/z
[M]⁺ C₆H₉N₃O₂S 187.04155
[M+H]⁺ C₆H₁₀N₃O₂S 188.04883

Note: These values are calculated based on the elemental composition.

X-ray Diffraction Analysis for Solid-State Structure

X-ray diffraction techniques are the most powerful methods for determining the three-dimensional atomic arrangement of a crystalline solid. This information is fundamental for understanding a compound's physical and chemical properties.

Single Crystal X-ray Diffraction (SCXRD) provides the precise atomic coordinates of a molecule in the solid state, including bond lengths, bond angles, and torsion angles. For this compound, an SCXRD analysis would reveal the conformation of the molecule and how the molecules pack together in the crystal lattice.

The crystal packing of sulfonamides is often dominated by hydrogen bonding. In this case, the amino group and the sulfonamide N-H can act as hydrogen bond donors, while the sulfonyl oxygens and the pyridine nitrogen can act as hydrogen bond acceptors. These interactions lead to the formation of supramolecular structures, such as dimers, chains, or sheets. The study of related pyridine sulfonamides has shown that N-H···O and N-H···N hydrogen bonds are key interactions in their crystal packing. chemcd.comchemcd.com

Table 3: Anticipated Crystallographic Parameters for a Derivative, 4-Amino-N-pyridin-2-yl-benzenesulfonamide and 4-methyl-pyridine solvate

Parameter Value
Crystal system Monoclinic
Space group P2₁/c
a (Å) 8.252(2)
b (Å) 10.535(2)
c (Å) 19.923(4)
β (°) 99.17(3)
Volume (ų) 1709.4(7)

Source: Data for a structurally related compound, 4-Amino-N-pyridin-2-yl-benzenesulfonamide and 4-methyl-pyridine solvate. soton.ac.uk It is presented here to illustrate typical crystallographic data.

Powder X-ray Diffraction (PXRD) is a rapid analytical technique used to identify crystalline phases and to assess the bulk purity of a sample. The PXRD pattern is a fingerprint of a specific crystalline solid. For this compound, a PXRD pattern would consist of a series of diffraction peaks at specific 2θ angles, which are characteristic of its crystal structure.

Furthermore, PXRD is the primary tool for studying polymorphism, which is the ability of a compound to exist in more than one crystalline form. Different polymorphs of a pharmaceutical compound can have different physical properties, including solubility and stability. Studies on other sulfonamides have revealed that they frequently exhibit polymorphism. nih.govtcichemicals.com Therefore, PXRD would be essential in identifying and characterizing any potential polymorphs of this compound. The comparison of an experimental PXRD pattern with one simulated from SCXRD data can confirm the phase purity of a bulk sample.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique for probing the electronic structure of this compound. This method measures the absorption of UV or visible light, which excites electrons from lower to higher energy orbitals. The absorption pattern provides valuable insights into the molecule's chromophores and the extent of its conjugated system.

The structure of this compound incorporates the 2-aminopyridine (B139424) moiety, which acts as the primary chromophore. The pyridine ring is an aromatic, heterocyclic system with delocalized π-electrons. The presence of the amino group (-NH₂) at the C2 position and the sulfonamide group (-SO₂NHCH₃) at the C4 position modifies the electronic properties of the pyridine ring through resonance and inductive effects.

The UV-Vis spectrum of this compound is expected to exhibit absorption bands corresponding to two main types of electronic transitions:

π→π* (pi to pi star) transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of compounds with conjugated systems, such as the aromatic pyridine ring. These transitions are typically of high intensity (large molar absorptivity, ε). The substitution on the pyridine ring, particularly the electron-donating amino group, influences the energy of these transitions and can cause a bathochromic shift (shift to longer wavelengths) compared to unsubstituted pyridine.

n→π* (n to pi star) transitions: These transitions occur when a non-bonding electron (from the lone pairs on the nitrogen and oxygen atoms) is promoted to a π* antibonding orbital. These transitions are generally of much lower intensity than π→π* transitions. The nitrogen atoms of the pyridine ring and the amino group, as well as the oxygen atoms of the sulfonamide group, possess lone pairs of electrons, making n→π* transitions possible.

The conjugation between the electron-donating amino group and the pyridine ring significantly affects the electronic distribution and the energy levels of the molecular orbitals. This interaction is key to understanding the compound's electronic behavior and is readily studied by analyzing the position (λmax) and intensity (ε) of the absorption bands in its UV-Vis spectrum. Solvent polarity can also influence the spectrum; polar solvents may cause shifts in the absorption maxima of both n→π* and π→π* transitions, providing further information about the nature of the excited state.

Elemental Analysis (CHN/S)

Elemental analysis is a fundamental technique used to determine the mass percentage of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) within a pure sample of this compound. This analysis is crucial for verifying the empirical formula of a newly synthesized compound and confirming its purity. The experimental results are compared against the theoretically calculated values derived from the molecular formula.

The molecular formula for this compound is C₆H₉N₃O₂S . Based on this formula, the theoretical elemental composition can be calculated. The molar mass of the compound is 187.22 g/mol .

The expected percentages for each element are presented in the data table below. These theoretical values serve as a benchmark for experimental findings obtained through combustion analysis, a standard method for CHNS determination. wikipedia.orgresearchgate.net In practice, a deviation of ±0.4% from the theoretical value is generally considered acceptable to confirm the compound's identity and purity. wikipedia.org

ElementSymbolAtomic Mass (g/mol)CountTotal Mass (g/mol)Theoretical Percentage (%)
CarbonC12.011672.06638.49
HydrogenH1.00899.0724.85
NitrogenN14.007342.02122.44
SulfurS32.06132.0617.12
OxygenO15.999231.99817.09

Computational Chemistry and Theoretical Studies of 2 Amino N Methylpyridine 4 Sulfonamide

Quantum Chemical Calculations

Quantum chemical calculations provide a foundational understanding of a molecule's structure, vibrational properties, and electronic nature. These calculations are performed by solving the Schrödinger equation, often using approximations like DFT, to determine the molecule's energy and wavefunction.

Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on its potential energy surface (PES). pjbmb.org.pk For a flexible molecule like 2-amino-N-methylpyridine-4-sulfonamide, which has several rotatable single bonds (e.g., C-S, S-N, and N-C), multiple stable conformations may exist.

Conformational analysis, often performed through PES scans, systematically rotates specific dihedral angles to map out the energy landscape and identify all low-energy conformers and the transition states that separate them. researchgate.net This analysis is crucial as the biological or chemical activity of a molecule can be highly dependent on its preferred shape. pjbmb.org.pk For this compound, key rotations would be around the pyridine-sulfonamide (C4-S) bond and the sulfonamide-N-methyl (S-N) bond. The results of such a scan would reveal the most energetically favorable spatial orientation of the pyridine (B92270) ring relative to the sulfonamide group.

Table 1: Illustrative Conformational Analysis Data for this compound

ConformerDihedral Angle (C3-C4-S-N)Relative Energy (kcal/mol)Stability
1 (Global Minimum) 180°0.00Most Stable
2 60°+2.5Less Stable
3 -60°+2.5Less Stable
4 +5.0Least Stable

Note: This table contains hypothetical data to illustrate the typical output of a conformational analysis.

Following geometry optimization, vibrational frequency calculations are performed to confirm that the identified structure is a true energy minimum (characterized by the absence of imaginary frequencies) and to predict its infrared (IR) and Raman spectra. nih.gov These calculated spectra can be compared with experimental results to validate the computational model. researchgate.net

The vibrational modes of this compound can be assigned to specific functional groups. Key vibrations would include the asymmetric and symmetric stretching of the sulfonyl (SO2) group, N-H stretching of the amino group and the N-methylsulfonamide moiety, C-H stretching from the methyl group and pyridine ring, and various bending and ring deformation modes. researchgate.netnih.gov

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupTypical Wavenumber (cm⁻¹)
N-H Asymmetric Stretch Amino (-NH₂)~3500
N-H Symmetric Stretch Amino (-NH₂)~3400
N-H Stretch N-methylsulfonamide (-NHCH₃)~3350
Aromatic C-H Stretch Pyridine Ring3100-3000
Aliphatic C-H Stretch Methyl (-CH₃)2980-2870
S=O Asymmetric Stretch Sulfonyl (-SO₂)~1350
S=O Symmetric Stretch Sulfonyl (-SO₂)~1160
Pyridine Ring Stretch C=C, C=N1600-1450

Note: Wavenumbers are approximate and based on typical values for these functional groups found in related molecules. researchgate.netnih.govmdpi.com

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, and its energy is related to the molecule's nucleophilicity. youtube.comlibretexts.org The LUMO is the lowest energy orbital capable of accepting electrons, and its energy relates to the molecule's electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. A small gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, the HOMO is expected to be localized primarily on the electron-rich 2-aminopyridine (B139424) ring, while the LUMO is likely concentrated on the electron-withdrawing sulfonamide group and the pyridine ring. nih.gov

Table 3: Representative Frontier Molecular Orbital Data

ParameterEnergy (eV)Implication for Reactivity
HOMO Energy -6.5Indicates electron-donating capability
LUMO Energy -1.2Indicates electron-accepting capability
HOMO-LUMO Gap (ΔE) 5.3High stability, moderate reactivity

Note: This table contains hypothetical data based on typical values for similar organic molecules.

Electronic Structure and Charge Distribution Analysis

Understanding how electrons are distributed within a molecule is key to predicting its interactions and reactive behavior. Techniques like MEP mapping and NBO analysis provide detailed insights into the electronic landscape.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on a molecule's surface. mdpi.com It is used to identify regions that are electron-rich or electron-poor, thereby predicting sites for electrophilic and nucleophilic attack. researchgate.net The map is color-coded: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are favorable for nucleophilic attack. researchgate.net Green areas represent neutral potential.

For this compound, the MEP map would likely show:

Negative Potential (Red): Concentrated around the highly electronegative oxygen atoms of the sulfonamide group and the nitrogen atoms of the pyridine ring and the amino group. These are the primary sites for interacting with electrophiles or forming hydrogen bonds as acceptors.

Positive Potential (Blue): Located around the hydrogen atoms of the amino (-NH₂) and N-methylsulfonamide (-NH-) groups, making them potential sites for nucleophilic attack or hydrogen bond donation.

Natural Bond Orbital (NBO) analysis provides a detailed chemical interpretation of the wavefunction in terms of localized bonds, lone pairs, and intramolecular charge transfer (ICT) interactions. uni-muenchen.de It examines the delocalization of electron density from filled "donor" orbitals (bonds or lone pairs) to empty "acceptor" orbitals (antibonding or Rydberg orbitals). scirp.org

Table 4: Illustrative NBO Analysis of Key Intramolecular Interactions

Donor NBOAcceptor NBOE(2) (kcal/mol)Interaction Type
LP(1) N1 (Amino) π* (C2-N7, C3-C4)~35.5π-conjugation (Resonance)
LP(1) O5 σ* (S-N6)~5.8Hyperconjugation
LP(1) O6 σ* (S-N6)~6.1Hyperconjugation
LP(1) N7 (Pyridine) σ* (C2-N1, C3-C4)~12.3Hyperconjugation

Note: This table presents hypothetical but chemically plausible data to illustrate NBO analysis results. Atom numbering is illustrative.

Intermolecular Interaction Studies in the Solid State and Solution

The arrangement of molecules in a crystal lattice and their interactions in solution are governed by a complex network of non-covalent forces. Computational methods allow for the detailed analysis and quantification of these interactions, which are fundamental to the compound's physical properties and its behavior in biological systems.

Reduced Density Gradient (RDG) analysis is a computational technique used to visualize and characterize non-covalent interactions (NCIs) in chemical systems. researchgate.net It is based on the relationship between the electron density (ρ) and its gradient (∇ρ). By plotting the RDG against the electron density multiplied by the sign of the second Hessian eigenvalue (λ₂), different types of interactions can be identified. researchgate.net Spikes in the resulting plot at low-density regions indicate specific interactions:

Strong attractive interactions (e.g., hydrogen bonds) are typically found at negative values of sign(λ₂)ρ.

Weak van der Waals interactions appear at values close to zero.

Strong repulsive interactions (e.g., steric clashes) are found at positive values. researchgate.net

The Quantum Theory of Atoms in Molecules (AIM) provides another rigorous method for analyzing chemical bonding and non-covalent interactions. researchgate.net This theory defines atoms and bonds based on the topology of the electron density. The analysis focuses on identifying bond critical points (BCPs) between atoms. The properties at these BCPs, such as the electron density (ρ) and its Laplacian (∇²ρ), reveal the nature of the interaction. For instance, a combination of low ρ and a positive ∇²ρ at a BCP is characteristic of non-covalent interactions like hydrogen bonds and van der Waals forces. researchgate.net These analyses can be used to quantify the strength and nature of interactions stabilizing crystal structures. researchgate.net

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal. mdpi.com The Hirshfeld surface is constructed around a molecule, partitioning the crystal space so that the electron density at any point on the surface is equally contributed by the molecule inside and the molecules outside. The surface can be color-mapped with various properties, such as dnorm, which highlights regions of close intermolecular contact. mdpi.com Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, often corresponding to hydrogen bonds and other significant interactions. mdpi.comnih.gov

For example, in studies of related aminopyridine salts, Hirshfeld analysis has revealed the dominant role of O···H/H···O, H···H, and N···H/H···N contacts in stabilizing the crystal structures. nih.govnih.gov

Table 1: Example Percentage Contributions of Interatomic Contacts to the Hirshfeld Surface for Structurally Related Aminopyridine Compounds

Contact TypeCompound A: 2-amino-3-hydroxypyridinium salt nih.govCompound B: 2-amino-4-methoxy-6-methylpyrimidinium salt nih.govCompound C: 2-amino-6-[(1-phenylethyl)amino]-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile nih.gov
O···H/H···O43.1%20.9%-
H···H24.2%44.2%46.1%
C···H/H···C-19.6%17.4%
N···H/H···N10.0%8.1%20.4%
C···O/O···C-3.0%-
C···C-2.9%6.9%
N···C/C···N--3.8%
N···N--2.7%
S···H/H···S--0.6%

Computational Mechanistic Predictions for Synthetic Pathways

Computational chemistry can be employed to predict the mechanisms of chemical reactions, providing insights into transition states, reaction intermediates, and energy barriers. For the synthesis of sulfonamides, these predictions can help optimize reaction conditions and understand pathway feasibility. General synthetic routes for sulfonamides often involve reacting an amino group with a sulfonyl chloride derivative. mdpi.com

For a molecule like this compound, a plausible synthetic pathway could involve the chlorosulfonation of 2-aminopyridine followed by amination with methylamine (B109427). Computational models, typically using Density Functional Theory (DFT), can be used to:

Calculate the energies of reactants, intermediates, transition states, and products.

Determine the activation energy for each step, identifying the rate-determining step.

Visualize the geometry of transition states to understand the steric and electronic factors influencing the reaction.

Molecular Modeling for Ligand-Target Recognition (focus on binding modes, not efficacy)

Molecular modeling, particularly molecular docking, is a key computational technique used to predict how a small molecule (ligand), such as this compound, binds to a macromolecular target, typically a protein or enzyme. nih.gov The goal is to identify the preferred binding orientation and conformation of the ligand within the active site of the target, which is crucial for understanding its potential biological activity. nih.gov

The process involves:

Preparation of Structures: Obtaining or predicting the 3D structures of both the ligand and the target protein.

Docking Simulation: Using a scoring algorithm to systematically sample different positions and orientations of the ligand within the target's binding site.

Analysis of Binding Modes: Evaluating the resulting poses based on the scoring function, which estimates the binding affinity. The analysis focuses on the specific intermolecular interactions between the ligand and the protein's amino acid residues.

For this compound, a docking study would aim to identify key interactions, such as:

Hydrogen bonds between the sulfonamide group's oxygen and nitrogen atoms or the amino group and polar residues in the binding site.

Hydrophobic interactions involving the pyridine ring and nonpolar residues.

π-π stacking between the aromatic pyridine ring and aromatic residues like phenylalanine, tyrosine, or tryptophan.

Studies on similar sulfonamide derivatives have used molecular docking to elucidate their binding modes with targets like carbonic anhydrase or enzymes implicated in diabetes and Alzheimer's disease, revealing the critical interactions that stabilize the ligand-protein complex. nih.gov

Mechanistic Investigations of Chemical Reactivity and Tautomerism of 2 Amino N Methylpyridine 4 Sulfonamide

Detailed Reaction Pathway Elucidation in Synthesis

The synthesis of 2-amino-N-methylpyridine-4-sulfonamide typically proceeds via the reaction of a pyridine (B92270) sulfonyl chloride derivative with methylamine (B109427). A common route involves the initial preparation of 2-aminopyridine-4-sulfonyl chloride, which then undergoes nucleophilic attack by methylamine to form the final sulfonamide product. The elucidation of this reaction pathway involves understanding the kinetics, probing the mechanism with isotopic tracers, and identifying any transient species formed during the reaction.

Rate = k[R-SO₂Cl][R'-NH₂]

The rate constant, k, is influenced by several factors including the electrophilicity of the sulfur atom in the sulfonyl chloride, the nucleophilicity of the amine, the solvent, and the temperature. For the synthesis of the title compound, the reaction would be between 2-aminopyridine-4-sulfonyl chloride and methylamine. The presence of the electron-donating amino group on the pyridine ring may slightly decrease the electrophilicity of the sulfonyl sulfur compared to an unsubstituted pyridine-4-sulfonyl chloride. Conversely, methylamine is a potent, unhindered nucleophile. Studies on the alkylation of other pyridine derivatives have determined reaction rate constants under various conditions, which provides a basis for estimating the kinetic behavior of this system. nih.gov

Table 1: Hypothetical Kinetic Parameters for the Synthesis of this compound This table is illustrative and based on typical values for similar reactions, as specific experimental data for this compound is not available.

ParameterExpected Value/BehaviorInfluencing Factors
Reaction Order First order in each reactant (second order overall)Concentration of reactants
Rate Constant (k) Moderate to highSolvent polarity, temperature, catalyst (e.g., base)
Activation Energy (Ea) ModerateStrength of S-Cl bond, nucleophilicity of methylamine

Isotopic labeling is a powerful tool for probing reaction mechanisms. In the synthesis of this compound, several labeling strategies could be employed to confirm the proposed pathway and transition state structure.

Nitrogen-15 Labeling : Using ¹⁵N-labeled methylamine (¹⁵NH₂CH₃) would allow for the tracking of the nitrogen atom throughout the reaction. This can confirm that the nitrogen in the final sulfonamide product originates exclusively from the methylamine nucleophile. Such strategies are crucial in drug development for creating internal standards for bioanalytical mass spectrometry. chemrxiv.org

Deuterium (B1214612) Labeling (Kinetic Isotope Effect) : The kinetic isotope effect (KIE) can be measured by comparing the reaction rate of normal methylamine with that of its deuterated analogue (CD₃NH₂). In the sulfonylation reaction, the N-H bond of the amine is broken in a subsequent deprotonation step after the initial nucleophilic attack. If this proton transfer is part of the rate-determining step, a primary KIE (kH/kD > 1) would be observed. However, for most sulfonamide formations, the initial nucleophilic attack is rate-limiting, and a significant primary KIE is not expected. A small secondary KIE might be observed. Studies on the sulfonylation of benzene (B151609) have explored the use of deuterium to probe the mechanism. osti.gov The use of deuterated solvents can also probe the involvement of the solvent in proton transfer steps. chemrxiv.org

Late-stage isotopic labeling strategies developed for other primary sulfonamides, which often involve a degradation-reconstruction pathway through a sulfinate intermediate, provide a validated methodology for introducing isotopes like ¹⁸O and ¹⁵N into the sulfonamide core itself. chemrxiv.orgchemrxiv.org

The reaction between a sulfonyl chloride and an amine is generally proposed to proceed through a short-lived, high-energy intermediate or transition state. The mechanism can be either a one-step concerted process or a two-step addition-elimination process.

In the two-step pathway, the nucleophilic attack of methylamine on the electrophilic sulfur atom of 2-aminopyridine-4-sulfonyl chloride would lead to a trigonal bipyramidal intermediate. This intermediate is typically unstable and rapidly eliminates a chloride ion to form a protonated sulfonamide, which is then deprotonated to yield the final product.

Plausible Reaction Intermediate:

Structure: A pentacoordinate sulfur species [2-aminopyridin-4-yl-S(O)₂(Cl)(NH₂CH₃)]⁻

Characterization: Due to their transient nature, such intermediates are rarely isolated. Their existence is often inferred from kinetic data and computational modeling. In some related systems, spectroscopic methods under specific conditions (e.g., low temperature) might be used to detect them. For N-alkylation reactions on related pyridine systems, paramagnetic intermediates have been detected using EPR spectroscopy, suggesting single electron-transfer (SET) processes could be involved under certain conditions. nih.gov

In multicomponent synthesis reactions used to create similar pyridine sulfonamides, intermediates such as Knoevenagel adducts and enamines have been proposed before the final cyclization and aromatization steps. rsc.org

Studies on Tautomeric Equilibria and Isomerism

This compound is a structurally complex molecule capable of existing in multiple tautomeric forms. The two primary sites for tautomerism are the 2-aminopyridine (B139424) ring system (amino-imino tautomerism) and the N-methylsulfonamide group (amido-imido tautomerism).

The sulfonamide linkage (-SO₂-NH-) is analogous to an amide linkage and can exhibit a similar tautomerism, known as amido-imido tautomerism. The "amido" form is the standard sulfonamide structure, while the "imido" form is a sulfonylimine (or sulfonimidic acid) structure, arising from a proton shift from the nitrogen to one of the sulfonyl oxygens.

Amido form: 2-amino-N-methylpyridine-4-S(O)₂-NH(CH₃)

Imido form: 2-amino-N-methylpyridine-4-S(O)(OH)=N(CH₃)

Computational studies using density functional theory (DFT) on other N-heterocyclic arenesulfonamides have shown that the energy difference between these two tautomers is generally small, often less than 6 kcal/mol in the gas phase. rsc.org In most cases, the amido (sulfonamide) tautomer is favored. rsc.orgnih.gov However, the relative stability is highly sensitive to the molecular environment and substitution pattern. Theoretical calculations on 1,2,4-triazine-containing sulfonamides showed a distinct predominance of the sulfonamide form, but the participation of the sulfonimide form increased with solvent polarity. nih.gov

For this compound, the equilibrium would also involve the amino-imino tautomerism of the pyridine ring. Computational studies on 2-amino-4-methylpyridine (B118599) have shown the canonical amino form is significantly more stable (by over 13 kcal/mol) than the corresponding imino tautomer in the gas phase, suggesting the aminopyridine moiety will predominantly exist in the amino form. nih.govnih.gov

Table 2: Calculated Relative Stabilities of Sulfonamide Tautomers in Analogous Systems Data is based on DFT calculations for N-heterocyclic arenesulfonamides and serves as a model for the behavior of this compound.

Tautomeric FormGas Phase ΔE (kcal/mol)Predicted Stability in Polar SolventReference
Sulfonamide (Amido) 0 (Reference)Less favored rsc.orgnih.gov
Sulfonimide (Imido) +1 to +6More favored rsc.orgnih.gov

The equilibrium between the amido and imido tautomers is significantly influenced by the surrounding medium (solvent) and temperature.

Solvent Effects: The sulfonimide (imido) tautomer is generally more polar than the sulfonamide (amido) tautomer due to the presence of the hydroxyl group and the formal double bond. Consequently, polar solvents are expected to preferentially solvate and stabilize the imido form, shifting the tautomeric equilibrium towards it. rsc.org DFT studies have confirmed this trend, showing that while the sulfonamide form is favored in the gas phase, the preference can shift towards the sulfonimide tautomer as solvent polarity increases. rsc.orgnih.gov This stabilization is driven by favorable dipole-dipole interactions and hydrogen bonding between the solvent and the imido tautomer. researchgate.net

Temperature Effects: The influence of temperature on the tautomeric equilibrium is governed by the enthalpy (ΔH) and entropy (ΔS) of the tautomerization process. While direct thermodynamic studies on the tautomerism of this specific molecule are unavailable, studies on the binding of sulfonamides to enzymes show that equilibrium constants are temperature-dependent. nih.gov In these binding studies, an increase in temperature leads to an increase in the dissociation constant, largely due to a faster rate of dissociation. nih.gov For a tautomeric equilibrium, if the reaction is endothermic (ΔH > 0), an increase in temperature will shift the equilibrium towards the higher-energy tautomer, according to Le Chatelier's principle. Given that the imido form is generally calculated to be of slightly higher energy in the gas phase, an increase in temperature could potentially increase its population, although the effect may be modest.

Chemical Reactivity of the Sulfonamide Moiety

The sulfonamide group (-SO₂NHR) is a critical functional group that dictates much of the molecule's chemical behavior. Its reactivity is characterized by the interplay between the nitrogen and sulfur atoms and their electronic environment.

The nitrogen atom within the N-methylsulfonamide group of this compound is generally considered to be a weak nucleophile. This reduced nucleophilicity is a direct consequence of the potent electron-withdrawing effect of the adjacent sulfonyl (-SO₂) group. The sulfonyl group delocalizes the lone pair of electrons on the nitrogen atom, thereby decreasing their availability to attack electrophilic centers.

However, the reactivity of the sulfonamide nitrogen can be significantly enhanced through deprotonation. The hydrogen atom attached to the nitrogen in a sulfonamide is weakly acidic. libretexts.org Treatment with a strong base, such as an organolithium reagent or a metal hydride, can abstract this proton to form a highly nucleophilic sulfonamidate anion. This anion can then readily participate in various nucleophilic substitution reactions.

Table 1: Predicted Nucleophilic Reactivity of Sulfonamide Nitrogen

ConditionForm of SulfonamideNucleophilicityPotential Reactions
NeutralR-SO₂NH-CH₃Very Low / NegligibleNo significant reaction with most electrophiles.
Basic (strong base)[R-SO₂N-CH₃]⁻ (Anion)HighAlkylation, Arylation, Acylation.

Electrophilic aromatic substitution (EAS) on the pyridine ring of this compound is governed by the combined directing effects of the 2-amino and 4-sulfonamide substituents.

The 2-amino group (-NH₂) is a powerful activating substituent due to its ability to donate electron density to the ring through resonance. It strongly directs incoming electrophiles to the ortho (position 3) and para (position 5) positions. Conversely, the N-methylsulfonamide group (-SO₂NHCH₃) is a deactivating group, withdrawing electron density from the ring and directing electrophiles to the meta positions (positions 3 and 5 relative to its own position).

In this specific molecule, both groups reinforce the directing of electrophiles to the C3 and C5 positions. The potent activating nature of the amino group is expected to overcome the deactivating effect of the sulfonamide, making the ring more susceptible to electrophilic attack than unsubstituted pyridine. The primary sites for electrophilic substitution are therefore predicted to be positions 3 and 5. The precise outcome would depend on the specific electrophile and reaction conditions, with potential steric hindrance from the sulfonamide group possibly influencing the regioselectivity between the C3 and C5 sites.

Table 2: Analysis of Directing Effects for Electrophilic Substitution

Ring PositionEffect of 2-Amino Group (-NH₂)Effect of 4-Sulfonamide (-SO₂NHCH₃)Combined EffectPredicted Reactivity
C3 Activating (ortho)Deactivating (meta)ActivatedLikely site of substitution
C5 Activating (para)Deactivating (meta)ActivatedLikely site of substitution
C6 Weakly affected (ortho)Weakly affected (ortho)DeactivatedUnlikely site of substitution

Aromatic sulfonamides are known for their high chemical stability. The sulfur-nitrogen (S-N) bond is robust and resistant to cleavage. Hydrolysis, which involves the breaking of this bond, typically requires forcing conditions such as high temperatures in conjunction with strongly acidic or alkaline media. nih.gov

Under neutral environmental conditions, this compound is expected to be hydrolytically stable with a long half-life. nih.gov

Acidic Conditions (e.g., pH < 4): In a strongly acidic medium, hydrolysis can be facilitated. The mechanism likely involves protonation of a nitrogen atom (on the pyridine ring, the amino group, or the sulfonamide itself), which would make the sulfur atom more electrophilic and susceptible to nucleophilic attack by water. However, the process is still generally slow for most sulfonamides. nih.gov

Neutral Conditions (e.g., pH 7): The compound is predicted to be highly stable against hydrolysis. Studies on numerous sulfonamides show they are hydrolytically stable at neutral pH under typical environmental temperatures. nih.gov

Alkaline Conditions (e.g., pH > 9): In a basic solution, hydrolysis can occur via the direct nucleophilic attack of a hydroxide (B78521) ion (OH⁻) on the electron-deficient sulfur atom of the sulfonamide group. While many sulfonamides remain stable at pH 9.0, degradation can be induced under more strongly alkaline conditions, though the reaction rate is typically slow. nih.govrsc.org

Table 3: Predicted Hydrolytic Stability of this compound

pH ConditionTemperatureExpected Rate of HydrolysisPredicted Half-Life (t½)
Strong Acid (pH < 4)25°CVery Slow to SlowMonths to Years
Neutral (pH ≈ 7)25°CNegligible> 1 Year
Mild Base (pH ≈ 9)25°CNegligible> 1 Year
Strong Base (pH > 12)ElevatedSlow to ModerateDays to Months

Structure Activity Relationship Sar Studies of 2 Amino N Methylpyridine 4 Sulfonamide and Its Derivatives

Rational Design Principles for Structural Analogues

The rational design of structural analogues of 2-amino-N-methylpyridine-4-sulfonamide is guided by established principles of medicinal chemistry, focusing on the strategic modification of its core structure to enhance interactions with biological targets. A primary approach involves scaffold hopping, where the central pyridine (B92270) ring might be replaced with other heterocyclic systems to explore new chemical space while retaining key binding interactions. Another key principle is the modification of substituents on the pyridine and sulfonamide moieties to probe the steric, electronic, and hydrophobic requirements of the target's binding site. nih.gov

Computational calculations are often employed to identify positions on the molecule that are tolerant to substitution. For instance, in the related 2-amino-4-methylpyridine (B118599) scaffold, computational studies have suggested that the 6-position of the pyridine ring is the most amenable to the introduction of substituents for potential radiolabeling or to modulate activity. pharmacy180.com This predictive approach allows for a more focused synthetic effort, prioritizing analogues with a higher probability of desired biological activity.

Furthermore, the design of new derivatives often incorporates isosteric and bioisosteric replacements. For example, replacing a hydrogen atom with a fluorine atom can subtly alter the electronic properties and metabolic stability of the molecule without significantly changing its size. Similarly, a methyl group might be replaced by other small alkyl groups to fine-tune lipophilicity and binding interactions. These rational design strategies, often employed in combination, provide a powerful framework for the systematic development of novel and more effective this compound derivatives.

Systematic Modification of Substituents on Pyridine and Sulfonamide Moieties

The systematic modification of substituents on both the pyridine and sulfonamide components of this compound is a cornerstone of its SAR exploration. These modifications aim to map the chemical space around the core scaffold and identify substitutions that lead to enhanced biological activity.

Pyridine Moiety Modifications:

Substitutions on the pyridine ring can significantly influence the compound's interaction with its biological target. The introduction of various functional groups at different positions of the pyridine ring can alter its electronic properties, steric profile, and potential for hydrogen bonding. For instance, the 2-aminopyridine (B139424) moiety itself is considered a valuable pharmacophore in drug discovery due to its ability to engage in specific interactions with protein targets. nih.gov

Studies on related 2-aminopyridine derivatives have shown that substitutions at the 6-position can lead to improved potency and selectivity. pharmacy180.com The nature of the substituent is crucial; for example, the introduction of heterocyclic aromatic nuclei at the N1 position of sulfonamides has been shown to yield highly potent compounds. pharmacy180.com

Sulfonamide Moiety Modifications:

The sulfonamide group is a critical component of the molecule, often involved in key binding interactions. Modifications at the N1-position of the sulfonamide have a profound impact on the biological activity. The nature of the substituent on the sulfonamide nitrogen can influence the acidity of the sulfonamide proton, which can be crucial for binding to certain targets like carbonic anhydrases.

Varying the alkyl or aryl groups attached to the sulfonamide nitrogen allows for the exploration of different pockets within the binding site. For example, in a series of related sulfonamides, the introduction of different amines at the sulfonyl chloride derivative stage led to a range of imidazole[1,2-a]pyridine sulfonamides with varying activities. The "magic methyl" effect suggests that the addition of a methyl group can have a significant impact on the biological properties of a molecule, and thus, exploring variations of the N-methyl group in this compound is a key area of investigation. acs.org

The following table illustrates the impact of systematic modifications on the activity of related sulfonamide derivatives, providing a basis for understanding the potential effects of similar changes to this compound.

Table 1: Impact of Substitutions on the Biological Activity of Related Sulfonamide Derivatives

Parent Scaffold Position of Modification Substituent Observed Change in Activity Reference
2-Aminopyridine 6-position of Pyridine Alkyl groups Improved potency and selectivity pharmacy180.com
Sulfonamide N1-position Heterocyclic aromatic nucleus Highly potent derivatives pharmacy180.com
Bicyclic 2-pyridone C8-position Methyl sulfonamide Improved pharmacokinetic properties rsc.org
Imidazole[1,2-a]pyridine Sulfonamide Nitrogen Various amines Varied biological activities

Impact of Stereochemistry on Molecular Interactions

The stereochemistry of a molecule can have a profound effect on its biological activity, as stereoisomers can exhibit different binding affinities and efficacies due to the three-dimensional nature of protein binding sites. While specific studies on the stereochemistry of this compound are not extensively available, general principles from related sulfonamide analogues highlight the importance of this aspect.

For sulfonamides, the stereoisomerism can arise from chiral centers within the substituents on the pyridine or sulfonamide moieties. The spatial arrangement of these substituents can dictate how the molecule fits into the binding pocket of a target protein. Even subtle changes in stereochemistry can lead to significant differences in biological profiles. researchgate.net

Pharmacophoric Mapping and Ligand-Based Design

Pharmacophore mapping is a powerful ligand-based drug design technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For this compound and its derivatives, a pharmacophore model would typically include features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.

The 2-aminopyridine moiety is a classic and versatile pharmacophore, known to be present in numerous biologically active compounds. researchgate.net A pharmacophore model for this class of compounds would likely highlight the hydrogen bonding capabilities of the 2-amino group and the pyridine nitrogen. The sulfonamide group is also a key pharmacophoric feature, with the sulfonyl oxygens acting as hydrogen bond acceptors and the NH group as a potential hydrogen bond donor. nih.gov

Ligand-based design approaches, such as 3D-QSAR (Quantitative Structure-Activity Relationship), can be used to develop predictive models based on the pharmacophoric features of a series of active compounds. nih.gov These models can then be used to virtually screen large compound libraries to identify new molecules that fit the pharmacophore and are likely to be active. The development of a robust pharmacophore model for this compound analogues is crucial for guiding the design of new and more potent derivatives.

In Silico Screening and Molecular Docking for Predicting Binding Modes and Affinities

In silico screening and molecular docking are indispensable computational tools in the study of this compound and its derivatives. These methods allow for the rapid and cost-effective prediction of how these molecules might bind to a protein target and their potential binding affinities.

Virtual screening involves the use of computational methods to screen large libraries of compounds against a specific target. This can be done using either ligand-based approaches, such as pharmacophore screening, or structure-based approaches, such as molecular docking. nih.gov

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein to form a stable complex. The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding site and then using a scoring function to estimate the binding affinity for each pose. Docking studies can provide valuable insights into the binding mode of this compound derivatives and help to rationalize their observed biological activities. nih.gov

Analysis of Specific Ligand-Protein Interaction Motifs (e.g., hydrogen bonding, hydrophobic interactions)

Molecular docking simulations provide detailed information about the specific interactions between a ligand and its protein target. For this compound derivatives, key interaction motifs include hydrogen bonds and hydrophobic interactions.

Hydrogen Bonding: The 2-amino group on the pyridine ring and the sulfonamide moiety are both capable of forming hydrogen bonds. The amino group can act as a hydrogen bond donor, while the pyridine nitrogen and the sulfonyl oxygens can act as hydrogen bond acceptors. These hydrogen bonds are often crucial for anchoring the ligand in the binding site and contributing to its binding affinity. For instance, in related sulfonamides, the sulfonamide NH has been observed to form key hydrogen bonds with the protein backbone. nih.gov

The following table summarizes the types of interactions observed in docking studies of related sulfonamide compounds, which can be extrapolated to understand the potential binding of this compound.

Table 2: Predicted Ligand-Protein Interactions for Related Sulfonamide Derivatives from Molecular Docking Studies

Compound Class Interacting Residues Type of Interaction Reference
Imidazole[1,2-a]pyridine sulfonamides Amino acid residues in the active site Hydrogen bonding, Hydrophobic interactions
Sulfonamide analogues binding to FKBP12 Tyr26, Phe36, Phe99 CH···O=S interactions (a form of hydrogen bond) nih.gov
N-substituted sulfonamides Amino acid residues of carbonic anhydrase I Hydrogen bonding, Hydrophobic interactions nih.gov

Conformational Analysis in Binding Environments

The conformation that a molecule adopts within a protein's binding site can be different from its preferred conformation in solution. Conformational analysis is therefore essential for understanding the bioactivity of this compound and its derivatives.

The sulfonamide group, in particular, can adopt different conformations. Rotational spectroscopy studies on simple benzenesulfonamides have shown that the amino group of the sulfonamide can be either eclipsed or staggered relative to the oxygen atoms of the SO2 group. mdpi.com The bioactive conformation within a receptor may require an energy cost to achieve, which is then compensated by favorable binding interactions. mdpi.com

Molecular dynamics (MD) simulations can be used to study the conformational flexibility of the ligand and the protein-ligand complex over time. These simulations can reveal the most stable binding poses and the key conformational changes that occur upon binding. Understanding the preferred binding conformation of this compound is crucial for the rational design of more rigid analogues that are pre-organized for binding, which can lead to an increase in binding affinity.

Advanced Analytical Methodologies for 2 Amino N Methylpyridine 4 Sulfonamide

Chromatographic Separation Techniques

Chromatography is a fundamental analytical technique for separating, identifying, and quantifying the components of a mixture. For a compound like 2-amino-N-methylpyridine-4-sulfonamide, High-Performance Liquid Chromatography (HPLC) is the predominant method, while Gas Chromatography (GC) can be used following chemical modification.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of sulfonamides due to its suitability for polar and non-volatile compounds. wu.ac.thwu.ac.th It is extensively used for determining the purity of this compound and for its quantitative determination in various samples. wu.ac.thnih.gov

The methodology typically employs a reversed-phase (RP) approach, where a non-polar stationary phase is used with a polar mobile phase. wu.ac.th A common stationary phase for sulfonamide analysis is a C18 or C8 column. wu.ac.thnih.gov The mobile phase often consists of an aqueous component (like water with an acid such as formic or acetic acid) and an organic modifier (typically acetonitrile (B52724) or methanol). nih.govnih.gov Gradient elution, where the composition of the mobile phase is changed over the course of the analysis, is frequently used to achieve optimal separation of the target analyte from impurities or other components in a mixture. wu.ac.th

Detection is commonly achieved using an ultraviolet (UV) or a photodiode array (PDA) detector. wu.ac.th For instance, analogs of 2-amino-4-methylpyridine (B118599) have been analyzed using a UV detector set at 251 nm. nih.gov For enhanced sensitivity and selectivity, particularly in residue analysis, a fluorescence detector (FLD) may be used after a derivatization step. nih.govnih.gov This involves reacting the sulfonamide with a reagent like fluorescamine (B152294) to produce a fluorescent derivative that can be detected at very low concentrations. nih.govresearchgate.net

ParameterTypical Condition for Sulfonamide AnalysisReference
ColumnReversed-Phase C18 or C8 (e.g., 250 x 4.6 mm, 5 µm) wu.ac.thnih.gov
Mobile PhaseAcetonitrile/Water or Methanol (B129727)/Water with acid modifier (e.g., formic acid) nih.govnih.gov
Elution ModeGradient or Isocratic wu.ac.thsielc.com
Flow Rate1.0 mL/min wu.ac.th
DetectionUV/PDA (e.g., 265 nm) or Fluorescence (FLD) post-derivatization wu.ac.thnih.gov
Column Temperature25 °C - 40 °C wu.ac.thnih.gov

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful separation technique, but it is generally reserved for compounds that are volatile and thermally stable. Sulfonamides, including this compound, are polar and have low volatility, making them unsuitable for direct GC analysis. nih.govjfda-online.com Therefore, a chemical derivatization step is required to convert the analyte into a more volatile and thermally stable form. nih.govgcms.cz

Common derivatization strategies for the sulfonamide group (-SO2-NH-) include:

Alkylation: This typically involves methylation of the sulfonamide nitrogen. nih.govnih.gov Reagents like diazomethane (B1218177) or (trimethylsilyl)diazomethane (TMSD) can be used to replace the acidic proton on the sulfonamide nitrogen with a methyl group, thereby increasing volatility. nih.gov

Silylation: This process replaces active hydrogens (on the amino and sulfonamide groups) with a trimethylsilyl (B98337) (TMS) group. nih.gov A common reagent for this purpose is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

Acylation: This involves reaction with reagents like trifluoroacetic anhydride (B1165640) (TFAA) to form stable, volatile derivatives. gcms.cz

Pentafluorobenzyl (PFB) Derivatization: Using pentafluorobenzyl bromide (PFB-Br) can create derivatives that are not only volatile but also highly responsive to an electron capture detector (ECD), offering excellent sensitivity. nih.govnih.gov

Once derivatized, the compound can be separated on a GC column (often a capillary column with a non-polar stationary phase) and detected, typically with a flame ionization detector (FID) or an ECD. gcms.cz The choice of derivatization reagent and GC conditions must be carefully optimized to ensure a complete reaction and a reproducible, quantitative analysis. nih.gov

Derivatization ApproachReagent ExampleTarget Functional Group(s)Reference
Alkylation (Methylation)(Trimethylsilyl)diazomethane (TMSD)Sulfonamide (-SO2-NH-) nih.gov
SilylationBSTFAAmino (-NH2), Sulfonamide (-SO2-NH-)
AcylationTrifluoroacetic Anhydride (TFAA)Amino (-NH2), Sulfonamide (-SO2-NH-) gcms.cz
PFB DerivatizationPentafluorobenzyl Bromide (PFB-Br)Amino (-NH2), Sulfonamide (-SO2-NH-) nih.govnih.gov

Hyphenated Analytical Techniques

Hyphenated techniques combine a separation method with a detection method, offering enhanced analytical power. For this compound, coupling liquid or gas chromatography with mass spectrometry provides unparalleled specificity and sensitivity, making it the gold standard for confirmatory analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are the definitive methods for the analysis of sulfonamides in complex matrices like food products, environmental samples, and biological fluids. nih.govusda.govhpst.cz This technique combines the powerful separation capabilities of HPLC with the highly sensitive and selective detection provided by mass spectrometry. nih.gov

The process begins with sample preparation, which often involves a solid-phase extraction (SPE) step to isolate the sulfonamides from the sample matrix and concentrate them. hpst.czmolnar-institute.com The extract is then injected into the LC system, where this compound is separated from other components. usda.gov

Following separation, the analyte enters the mass spectrometer's ion source, typically an electrospray ionization (ESI) source, which generates protonated molecular ions [M+H]+ under acidic mobile phase conditions. hpst.cz In tandem mass spectrometry, this precursor ion is selected and subjected to collision-induced dissociation (CID) to produce characteristic product ions (fragments). usda.govnih.gov By monitoring specific precursor-to-product ion transitions (a technique known as Multiple Reaction Monitoring or MRM), analysts can achieve exceptional selectivity and sensitivity, allowing for unambiguous identification and precise quantification of the target compound, even at trace levels. hpst.czqub.ac.uk

ParameterTypical Setting for Sulfonamide AnalysisReference
ChromatographyReversed-Phase UPLC/HPLC (C18 column) nih.gov
Ionization SourceElectrospray Ionization (ESI), Positive Mode nih.gov
Mass AnalyzerTandem Quadrupole (QqQ) or Quadrupole-Ion Trap (QTRAP) nih.govqub.ac.uk
Acquisition ModeMultiple Reaction Monitoring (MRM) hpst.cz
Precursor Ion[M+H]+ usda.gov
ApplicationConfirmatory analysis, residue monitoring, pharmacokinetic studies usda.govhpst.cz

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation of GC with the detection power of MS. mdpi.com As with conventional GC, a derivatization step is mandatory to make this compound sufficiently volatile for analysis. nih.govnih.gov

After the derivatized analyte is separated on the GC column, it enters the MS ion source, which is typically electron ionization (EI) or chemical ionization (CI). nih.gov EI generates a predictable and reproducible fragmentation pattern, creating a "mass spectrum" that serves as a chemical fingerprint for the derivatized analyte. nih.gov This spectrum can be compared to library spectra for positive identification. For quantitative analysis, a deuterium-labeled internal standard is often used to improve accuracy and precision. nih.gov

Negative Ion Chemical Ionization (NICI) is a particularly sensitive method when used with electron-capturing derivatives, such as those formed with pentafluorobenzyl bromide. nih.govnih.gov GC-MS provides excellent selectivity and is a robust confirmatory method, though the requirement for derivatization makes it more labor-intensive than LC-MS for sulfonamides. jfda-online.com

Development of Immunological Assays for Detection (e.g., Enzyme-Linked Immunosorbent Assays (ELISA) principles for sulfonamide class)

Immunological assays, particularly the Enzyme-Linked Immunosorbent Assay (ELISA), offer a rapid, high-throughput, and cost-effective screening method for detecting entire classes of compounds, such as sulfonamides. nih.govtandfonline.com These assays are based on the highly specific recognition between an antibody and an antigen. bosterbio.com Since it is impractical to develop a unique antibody for every individual sulfonamide, these assays are designed to be class-selective, utilizing antibodies that can recognize the common structural feature of the sulfonamide family: the p-aminobenzenesulfonamide moiety. nih.govr-biopharm.com

The most common format is the competitive ELISA. r-biopharm.comringbio.com The principle involves a competition between the sulfonamide in the sample (the analyte) and a fixed amount of an enzyme-labeled sulfonamide for a limited number of antibody binding sites that are immobilized on the surface of a microtiter plate. r-biopharm.com

The assay proceeds as follows:

The sample containing the target sulfonamide is added to the antibody-coated wells, along with the enzyme-conjugated sulfonamide. praxilabs.com

During incubation, both the sample sulfonamide and the enzyme-conjugated sulfonamide compete to bind to the antibodies. r-biopharm.com

After washing to remove unbound components, a substrate is added. The enzyme bound to the plate converts the substrate into a colored product. bosterbio.comr-biopharm.com

The intensity of the color is measured photometrically and is inversely proportional to the concentration of the sulfonamide in the original sample. r-biopharm.com A high concentration of sulfonamide in the sample results in less binding of the enzyme-conjugate and therefore a weaker color signal.

The key to a successful class-selective ELISA is the generation of a generic antibody with broad specificity and uniform affinity for a wide range of sulfonamides. nih.govnih.govrsc.org While these assays are excellent for screening, any positive results are typically considered presumptive and should be confirmed by a chromatographic method like LC-MS/MS. nih.gov

Example Cross-Reactivity of a Multi-Sulfonamide ELISA r-biopharm.com
Sulfonamide CompoundCross-Reactivity (%)
Sulfamethazine100%
Sulfamerazine108%
Sulfisoxazole99%
Sulfachloropyrazine97%
Sulfadiazine68%
Sulfachloropyridazine64%
Sulfathiazole7%
Sulfadimethoxine&lt;1%

Microanalysis Techniques for Trace Amounts

The detection and quantification of trace amounts of this compound are achievable through highly sensitive analytical techniques. These methods are crucial for pharmacokinetic studies, environmental monitoring, and impurity profiling.

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a primary technique for the trace analysis of sulfonamides. Specifically, Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS), such as a Quadrupole-Orbitrap mass spectrometer, offers exceptional sensitivity and selectivity. rsc.org This methodology involves the separation of the analyte from a complex matrix using a UHPLC system, followed by its detection and identification based on its mass-to-charge ratio by the mass spectrometer.

For the analysis of sulfonamides, including what can be inferred for this compound, a typical UHPLC-HRMS method would involve:

Sample Preparation: Solid-phase extraction (SPE) is a common and effective method for extracting and concentrating sulfonamides from various matrices. A hydrophilic-lipophilic balanced (HLB) resin can be employed for this purpose. epa.gov The analyte is eluted from the SPE cartridge using an acidified organic solvent like methanol with formic acid. epa.gov

Chromatographic Separation: A C18 reversed-phase column is typically used for the separation of sulfonamides. The mobile phase often consists of a gradient of water and acetonitrile, both containing a small percentage of formic acid to improve peak shape and ionization efficiency.

Mass Spectrometric Detection: Positive electrospray ionization (ESI) is a suitable ionization technique for sulfonamides. High-resolution mass spectrometry allows for the accurate mass measurement of the parent ion and its fragmentation products, ensuring confident identification.

The performance of such methods for sulfonamide analysis is highlighted by low limits of detection (LOD) and quantification (LOQ), often in the nanogram per liter (ng/L) to microgram per kilogram (µg/kg) range. rsc.orgepa.gov

Parameter Typical Value for Sulfonamide Analysis Reference
Limit of Detection (LOD)0.01–0.28 µg/kg rsc.org
Limit of Quantitation (LOQ)< 10 ng/L epa.gov
Recoveries82.4–110.6% rsc.org
Relative Standard Deviation (RSD)2.5–14.9% rsc.org

Gas Chromatography (GC) can also be employed, particularly when coupled with a sensitive detector like a Nitrogen-Phosphorus Detector (NPD). For related aminopyridines, GC-NPD has been shown to be an effective analytical method. osha.gov This technique would likely require derivatization of the sulfonamide group to enhance volatility for gas-phase analysis.

Purity Determination and Standardization Protocols

Ensuring the purity of this compound is paramount for its intended applications. A combination of chromatographic and titrimetric methods can be utilized to establish its purity profile and develop standardization protocols.

High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for purity determination of organic compounds. An isocratic or gradient elution method with a C18 column can be developed to separate this compound from any potential impurities. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For related aminopyridines, HPLC methods have been established using a simple mobile phase of acetonitrile and a sulfuric acid buffer, with UV detection at 200 nm. sielc.com

Titrimetric methods offer a classic and reliable approach for the quantification of sulfonamides. slideshare.net

Diazotization Titration: This method is suitable for aromatic primary amines. The amino group on the pyridine (B92270) ring of this compound can be diazotized with a standard solution of sodium nitrite (B80452) in an acidic medium. The endpoint can be determined potentiometrically or using an external indicator. slideshare.net

Non-Aqueous Titration: The acidic nature of the sulfonamide group allows for its titration in a non-aqueous solvent. A weak base like dimethylformamide (DMF) or anhydrous pyridine can be used as the solvent, and a strong base such as sodium methoxide (B1231860) can be used as the titrant. The endpoint is typically detected using a visual indicator or by potentiometry. slideshare.net

Spectroscopic techniques also play a role in the characterization and purity assessment of sulfonamides.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation and can be used to confirm the identity of the compound and detect impurities. The chemical shifts and coupling constants of the protons and carbons in the molecule provide a unique fingerprint. rsc.org

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR can confirm the presence of key functional groups, such as the N-H stretches of the amino and sulfonamide groups, the S=O stretches of the sulfonamide, and the characteristic vibrations of the pyridine ring. rsc.org

Mass Spectrometry (MS): High-resolution mass spectrometry can provide the accurate mass of the molecule, which is a critical piece of data for confirming its elemental composition. rsc.org

A comprehensive standardization protocol for this compound would involve the use of a combination of these techniques to confirm its identity, determine its purity, and quantify its content.

Analytical Technique Purpose
HPLC-UVPurity determination and quantification
Diazotization TitrationQuantification based on the primary amino group
Non-Aqueous TitrationQuantification based on the acidic sulfonamide group
NMR SpectroscopyStructural confirmation and impurity identification
FT-IR SpectroscopyFunctional group identification
High-Resolution Mass SpectrometryAccurate mass determination and molecular formula confirmation

Future Research Directions and Unexplored Avenues for 2 Amino N Methylpyridine 4 Sulfonamide

Exploration of Asymmetric Synthesis and Chiral Derivatization

While the parent compound 2-amino-N-methylpyridine-4-sulfonamide is achiral, the introduction of stereocenters into its derivatives could significantly impact their biological activity. The absolute configuration of stereogenic centers, including those at the sulfur(VI) atom in related sulfonimidamides, has been shown to be crucial for their bioactivity. nih.govrsc.orgresearchgate.net Therefore, a significant future direction is the development of asymmetric syntheses to produce chiral derivatives of the this compound scaffold.

Key Research Objectives:

Development of Novel Chiral Catalysts: Research into chiral pyridine-N-oxides and other organocatalysts could lead to highly enantioselective synthetic routes. nih.govrsc.orgresearchgate.netacs.org

Chiral Derivatizing Agents (CDAs): The use of CDAs will be essential for the analysis and separation of enantiomers. researchgate.netnih.govwikipedia.org These agents convert enantiomeric mixtures into diastereomers, which can then be distinguished using techniques like NMR spectroscopy and HPLC. researchgate.netwikipedia.org

Stereoselective Functionalization: Exploring methods to introduce chiral substituents at various positions on the pyridine (B92270) ring or the sulfonamide nitrogen will be a key area of investigation.

Technique Application in Chiral Analysis Potential Advantages
Chiral HPLCSeparation and quantification of enantiomers.High resolution and sensitivity.
NMR Spectroscopy with CDAsDetermination of enantiomeric excess and absolute configuration. researchgate.netProvides detailed structural information. researchgate.net
Asymmetric CatalysisEnantioselective synthesis of chiral derivatives. nih.govrsc.orgresearchgate.netEfficient production of single enantiomers. nih.govrsc.orgresearchgate.net

Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

Optimizing the synthesis of this compound and its derivatives requires a deep understanding of reaction kinetics and mechanisms. Advanced spectroscopic techniques can provide real-time insights into these processes, enabling more efficient and controlled synthetic procedures.

Future research in this area should focus on:

In-situ Spectroscopic Methods: Techniques like Fourier Transform Infrared (FTIR) and Raman spectroscopy can be employed to monitor the formation of intermediates and products in real-time.

Process Analytical Technology (PAT): Integrating spectroscopic probes into reaction vessels allows for continuous monitoring and control of critical process parameters, leading to improved yield and purity.

Fluorescence Spectroscopy: The development of fluorescent probes based on the sulfonamide scaffold could enable the study of binding interactions and reaction dynamics. nih.gov

Integration of Machine Learning in Predictive Synthesis and SAR Modeling

The application of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical synthesis and drug discovery. nih.gov For this compound, these computational tools can accelerate the discovery of new derivatives with desired properties.

Key applications include:

Predictive Synthesis: ML models can be trained on existing reaction data to predict the outcomes of new synthetic routes, saving time and resources. digitellinc.com

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models can establish correlations between the chemical structures of sulfonamide derivatives and their biological activities. nih.govqub.ac.uk This allows for the in-silico screening of large virtual libraries of compounds to identify promising candidates for synthesis and testing. nih.govqub.ac.uk

ADMET Prediction: ML algorithms can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives, helping to prioritize compounds with favorable pharmacokinetic profiles.

Machine Learning Application Objective Expected Outcome
Predictive Synthesis ModelsTo forecast the success and yield of synthetic reactions. digitellinc.comOptimized and more efficient synthetic pathways.
QSAR ModelingTo correlate molecular structure with biological activity. nih.govqub.ac.ukIdentification of key structural features for desired activity. researchgate.netacs.org
ADMET PredictionTo predict the pharmacokinetic and toxicity profiles of new compounds.Prioritization of drug candidates with better safety and efficacy profiles.

Design of Novel Chemical Probes based on the Compound's Scaffold

The inherent structural features of the this compound scaffold make it an attractive starting point for the design of novel chemical probes. These probes can be invaluable tools for studying biological processes and identifying new therapeutic targets.

Future research should explore:

Fluorescent Probes: Attaching fluorophores to the sulfonamide scaffold can create probes for imaging and sensing applications. mdpi.comnih.gov These could be used to visualize the distribution of the compound in cells or to detect specific biomolecules. mdpi.comnih.gov

Affinity-Based Probes: By incorporating reactive groups or photoaffinity labels, derivatives can be designed to covalently bind to their biological targets, facilitating target identification and validation.

Structure-Based Probe Design: Utilizing computational docking and molecular modeling, probes can be rationally designed to have high affinity and selectivity for a specific biological target. nih.gov

Investigation of Material Science Applications

While the primary focus for pyridine sulfonamides has been in the pharmaceutical realm, their unique structural and electronic properties suggest potential applications in material science. The ability of the pyridine and sulfonamide moieties to participate in hydrogen bonding and coordinate with metal ions opens up possibilities for the creation of novel materials. acs.orgfigshare.com

Potential avenues for investigation include:

Coordination Polymers and Metal-Organic Frameworks (MOFs): The pyridine nitrogen and sulfonamide oxygen atoms can act as ligands for metal ions, leading to the formation of ordered, porous materials with potential applications in catalysis, gas storage, and separation.

Organic Electronics: The aromatic nature of the pyridine ring and the electron-withdrawing sulfonamide group could be exploited in the design of organic semiconductors or other electronic materials.

Functional Polymers: Incorporating the this compound moiety into polymer backbones could impart specific properties, such as thermal stability or selective binding capabilities.

Q & A

Q. What are the common synthetic routes for 2-amino-N-methylpyridine-4-sulfonamide, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves sulfonylation of 2-amino-N-methylpyridine using sulfonyl chlorides. For example, a protocol adapted from sulfonamide synthesis in pyridine derivatives () involves:

  • Dissolving 2-amino-N-methylpyridine in a mixture of dichloromethane and pyridine.
  • Adding a sulfonyl chloride (e.g., 4-methylbenzenesulfonyl chloride) under controlled heating (313 K for 24 h).
  • Purification via recrystallization (ethanol yields ~68% ).

Key Factors Affecting Yield:

VariableOptimal ConditionImpact on Yield
SolventCH₂Cl₂:Pyridine (15:1)Stabilizes intermediates, minimizes side reactions
Temperature313 KEnsures complete sulfonylation without decomposition
Stoichiometry3:1 (sulfonyl chloride:amine)Prevents over-sulfonylation

Q. What spectroscopic and crystallographic techniques are used to characterize this compound?

Methodological Answer:

  • NMR Spectroscopy: Assigns proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and confirms sulfonamide NH (~δ 10.5 ppm) .
  • X-ray Crystallography: Resolves molecular geometry, hydrogen-bonding motifs (e.g., R₂²(8) dimer formation via N–H⋯N interactions) .
  • HPLC Purity Analysis: ≥98% purity achieved using C18 columns with gradient elution (e.g., acetonitrile/water) .

Advanced Research Questions

Q. How can regioselectivity challenges in sulfonylation be addressed during synthesis?

Methodological Answer: Unexpected di-sulfonylation (e.g., 3,3-ditosyl product in ) arises due to steric and electronic factors. Strategies include:

  • Protecting Group Chemistry: Temporarily block reactive amino groups with Boc or Fmoc before sulfonylation.
  • Low-Temperature Reaction Control: Slow addition of sulfonyl chloride at 273 K to favor mono-substitution .
  • Computational Modeling: Use DFT calculations to predict reactive sites and optimize reagent steric bulk .

Q. How do computational methods (e.g., molecular docking, DFT) enhance understanding of bioactivity?

Methodological Answer:

  • Molecular Docking: Predicts binding affinities to biological targets (e.g., antimicrobial enzymes). For example, sulfonamide derivatives exhibit docking scores of −8.2 kcal/mol against E. coli dihydropteroate synthase .
  • DFT Calculations: Correlate electronic properties (e.g., HOMO-LUMO gaps) with reactivity. A HOMO energy of −5.8 eV suggests nucleophilic attack at the sulfonamide group .

Data Comparison Example:

PropertyExperimental (X-ray)Computational (DFT)Deviation
Bond Length (C–S)1.76 Å1.78 Å1.1%
Dihedral Angle50.01°48.5°3.0%

Q. How should researchers resolve contradictions in reported antimicrobial activity data?

Methodological Answer: Contradictions in MIC (Minimum Inhibitory Concentration) values often stem from:

  • Strain Variability: Test against standardized strains (e.g., ATCC S. aureus 25923) .
  • Assay Conditions: Control pH (7.4), temperature (310 K), and solvent (DMSO ≤1% v/v).
  • Statistical Validation: Use ANOVA with post-hoc Tukey tests to confirm significance (p < 0.05) .

Q. What strategies optimize coordination chemistry applications of this compound?

Methodological Answer: The sulfonamide moiety acts as a bidentate ligand. For metal complexes:

  • Synthesis: React this compound with metal salts (e.g., ZnCl₂) in methanol (12 h reflux, 70% yield) .
  • Characterization: UV-Vis (d→d transitions at 450–500 nm) and ESR (g⊥ = 2.10, g∥ = 2.25 for Cu²⁺ complexes) .

Example Metal Complex Properties:

Metal IonGeometryStability Constant (log K)Application
Zn²⁺Tetrahedral4.8Antimicrobial
Cu²⁺Square Planar5.2Catalytic Oxidation

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.